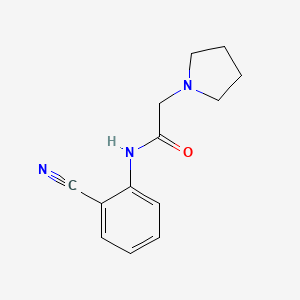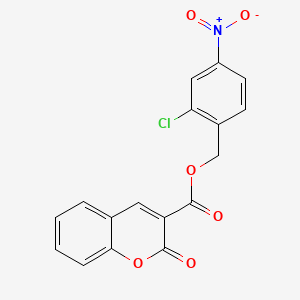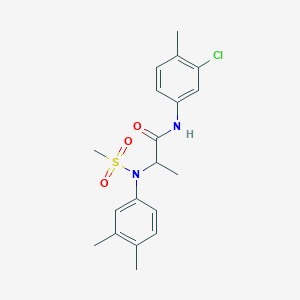![molecular formula C24H30N2O5 B4209972 1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid](/img/structure/B4209972.png)
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid
Overview
Description
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a series of reactions starting from commercially available precursors. For example, the reduction of indanone followed by etherification can yield the desired indene derivative.
Substitution on Piperazine: The piperazine ring is then substituted with the benzyl group and the indene derivative through nucleophilic substitution reactions. This step often requires the use of strong bases and appropriate solvents to facilitate the reaction.
Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the substituted piperazine with oxalic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various bases, acids, and solvents are used depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a benzyl group and an indene derivative sets it apart from other similar compounds, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-2-5-19(6-3-1)18-24-13-11-23(12-14-24)15-16-25-22-10-9-20-7-4-8-21(20)17-22;3-1(4)2(5)6/h1-3,5-6,9-10,17H,4,7-8,11-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUXQZKBKEZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4209891.png)
![1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid](/img/structure/B4209899.png)

![N-(3-methylbutyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4209903.png)
![4-[2-(2-Methylphenoxy)propanoylamino]benzamide](/img/structure/B4209907.png)
![2-[(2-furylmethyl)amino]-N-(3-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4209912.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4209918.png)

![methyl 7-[5-(2-chloro-4-nitrophenyl)-2-furyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4209932.png)
![N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide](/img/structure/B4209938.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide](/img/structure/B4209961.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-iodobenzamide](/img/structure/B4209989.png)
